![molecular formula C17H18N6O3 B12937768 9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]- CAS No. 827585-22-8](/img/structure/B12937768.png)
9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile is a complex organic compound that features a purine base linked to a propanenitrile group through a 3,4-dimethoxybenzyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Attachment of the 3,4-Dimethoxybenzyl Group: This step involves the protection of the amino group on the purine base using the 3,4-dimethoxybenzyl group.
Formation of the Propanenitrile Linker:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dimethoxybenzyl moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The purine base can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Products may include oxidized derivatives of the 3,4-dimethoxybenzyl group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted purine derivatives depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting purine receptors.
Material Science: The compound can be used in the formation of self-assembled monolayers for electronic applications.
Biological Studies: It can serve as a probe for studying purine metabolism and its role in various biological processes.
Wirkmechanismus
The mechanism of action of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile involves its interaction with purine receptors or enzymes involved in purine metabolism. The 3,4-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzylamine: Used as a fluorescence derivatization reagent.
2,4-Dimethoxybenzylamine: Another derivative with similar protective group properties.
Uniqueness
3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile is unique due to its specific combination of a purine base, a 3,4-dimethoxybenzyl group, and a propanenitrile linker. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
827585-22-8 |
|---|---|
Molekularformel |
C17H18N6O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-[6-[(3,4-dimethoxyphenyl)methoxyamino]purin-9-yl]propanenitrile |
InChI |
InChI=1S/C17H18N6O3/c1-24-13-5-4-12(8-14(13)25-2)9-26-22-16-15-17(20-10-19-16)23(11-21-15)7-3-6-18/h4-5,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22) |
InChI-Schlüssel |
VKMQAKCFPKYEPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CONC2=C3C(=NC=N2)N(C=N3)CCC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
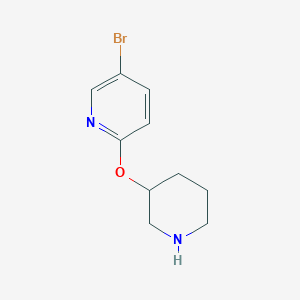
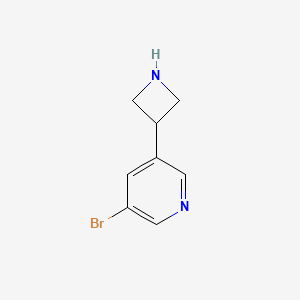
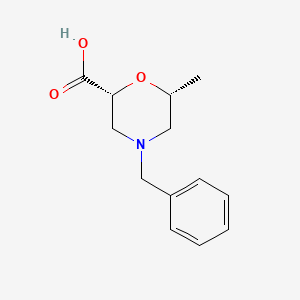
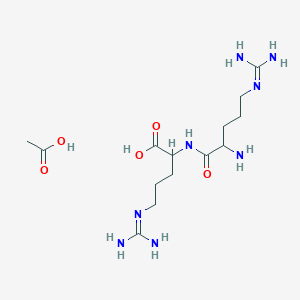

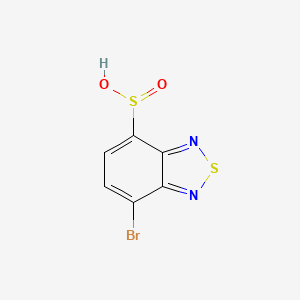

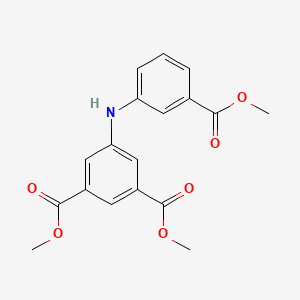


![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
